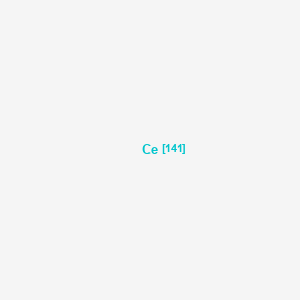
Terbiumfluorid
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of terbium trifluoride and related compounds often involves thermal decomposition methods. For instance, the thermal decomposition of terbium tetrafluoride has been used to synthesize mixed-valence terbium fluorides, such as KTb3F12 or K2Tb4F17, demonstrating the versatility of terbium fluoride chemistry in accommodating various valence states (Josse et al., 2004).
Molecular Structure Analysis
Terbium fluorides exhibit a range of molecular structures. Mixed-valence compounds, for instance, Rb2AlTb3F16 and RbAl2Tb4F22, display complex crystal structures. Rb2AlTb3F16 crystallizes in the hexagonal system, featuring an uncommon structural unit [Tb3F22]11−, which results from the association of TbF9 monocapped square antiprisms. RbAl2Tb4F22, on the other hand, crystallizes in the tetragonal system, built of chains of edge-sharing TbF8 dodecahedra (Josse et al., 2004).
Chemical Reactions and Properties
Terbium trifluoride participates in various chemical reactions, forming complexes with different ligands. For example, terbium(III) complexes with pyridine-substituted nitronyl nitroxide radical and β-diketonate ligands have been synthesized, showcasing its ability to engage in coordination chemistry and contribute to magnetic and luminescence properties of the resulting complexes (Lannes et al., 2014).
Wissenschaftliche Forschungsanwendungen
Photolumineszenz-Energieeinkapselung
Terbiumfluorid wird zur Herstellung von Energiekäfigen für die Photolumineszenz verwendet. Diese Anwendung nutzt die Fähigkeit der Verbindung, die Energiemigration während der Lumineszenz zu minimieren. Durch Einkapseln der fluoreszierenden Zentren in einem molekularen Cluster werden nicht-strahlende Mehrphononen-Relaxationsprozesse deutlich reduziert, wodurch die Effizienz der Lichtemission erhöht wird .
Hochleistungs-Lasersysteme
Im Bereich der Optik zeigt Lithium-Terbiumfluorid (LiTbF₄) vielversprechendes Potenzial, um herkömmliche magneto-optische Granatmaterialien als Faraday-Rotator zu ersetzen. Seine hohe Verdet-Konstante ist besonders vorteilhaft für Hochleistungs-Lasersysteme. Die optischen Eigenschaften der Verbindung, wie Brechungsindizes und Verdet-Koeffizient, wurden umfassend untersucht, um ihre Leistung als optischer Isolator zu optimieren .
Elektrolumineszierende Dünnschichten
Terbium(III)-fluorid ist ein Schlüsselmaterial bei der Herstellung von elektrolumineszierenden Dünnschichten. Diese Filme sind unverzichtbare Komponenten in verschiedenen Displaytechnologien, bei denen sie als Reaktion auf einen elektrischen Strom Licht emittieren. Die Verwendung von TbF₃ trägt dazu bei, eine hochwertige Lumineszenz zu erreichen, die für die Entwicklung fortschrittlicher Displaysysteme entscheidend ist .
Herstellung von lumineszierendem Zinksulfid
Die Verbindung ist auch bei der Herstellung von lumineszierendem Zinksulfid von Bedeutung. Dieses Material findet breite Anwendung in Anwendungen von Display-Panels bis hin zu Produkten, die im Dunkeln leuchten. Die Eigenschaften von this compound erleichtern die Herstellung von Zinksulfid mit verbesserten lumineszierenden Eigenschaften .
Herstellung von Fluoridgläsern
Eine weitere wichtige Anwendung von Terbium(III)-fluorid ist die Herstellung von Fluoridgläsern. Diese Gläser zeichnen sich durch ihre geringe Dispersion und hohe Transparenz für Infrarotlicht aus, was sie für optische Fasern und andere Infrarot-Anwendungen geeignet macht .
Safety and Hazards
Zukünftige Richtungen
Wirkmechanismus
Target of Action
It is known to interact with various substances in its environment, acting as a strong oxidizer and fluorinating agent .
Mode of Action
Terbium(IV) fluoride is a strong fluorinating agent, emitting relatively pure atomic fluorine when heated . This property allows it to interact with other substances, such as cobalt(III) fluoride, causing it to oxidize into cobalt tetrafluoride .
Biochemical Pathways
For instance, energy migration during luminescence can be minimized by caging the fluorescent centers in a molecular cluster of terbium-fluoride .
Pharmacokinetics
It’s important to note that terbium(iii) fluoride is hard to dissolve in water .
Result of Action
The primary result of terbium fluoride’s action is its ability to emit atomic fluorine when heated . This property is utilized in various chemical reactions, including the oxidation of cobalt(III) fluoride .
Action Environment
The action of terbium fluoride is influenced by environmental factors such as temperature and the presence of other substances. For example, terbium(IV) fluoride hydrolyzes quickly in hot water, producing terbium(III) fluoride and terbium oxyfluoride (TbOF) . Additionally, it can react with substances like potassium chloride and fluorine to produce different compounds .
Eigenschaften
IUPAC Name |
trifluoroterbium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3FH.Tb/h3*1H;/q;;;+3/p-3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKNRQYTYDPPUOX-UHFFFAOYSA-K | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
F[Tb](F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
F3Tb, TbF3 | |
| Record name | terbium trifluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Dictionary_of_chemical_formulas | |
| Description | Chemical information link to Wikipedia. | |
| Record name | Terbium(III) fluoride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Terbium(III)_fluoride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8065589 | |
| Record name | Terbium fluoride (TbF3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.92056 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
(Dihydrate) Solid; Insoluble in water; [Hawley] | |
| Record name | Terbium fluoride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2159 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
13708-63-9 | |
| Record name | Terbium fluoride (TbF3) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13708-63-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Terbium fluoride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013708639 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Terbium fluoride (TbF3) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Terbium fluoride (TbF3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8065589 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Terbium trifluoride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.846 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TERBIUM FLUORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YW5PJY3U68 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)